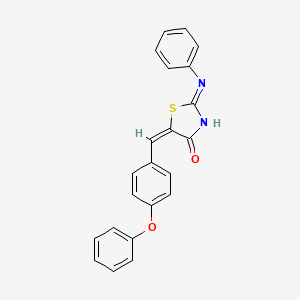
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone typically involves multi-step organic reactions. Common starting materials include substituted anilines, benzoyl chlorides, and bromobenzenes. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this one are often studied for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or other specialized applications.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinone derivatives with different substituents. Examples might include:
- 2-amino-3-benzoyl-1-phenyl-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
- 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
Uniqueness
The uniqueness of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-quinolinone lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, for example, might confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C32H31BrN2O4 |
|---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
(3E)-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C32H31BrN2O4/c1-32(2)17-24-28(25(36)18-32)27(23-16-22(38-3)14-15-26(23)39-4)29(30(37)19-8-6-5-7-9-19)31(34)35(24)21-12-10-20(33)11-13-21/h5-16,27,34,37H,17-18H2,1-4H3/b30-29+,34-31? |
InChI Key |
JYGWTSZHSADPKT-PMSCLTENSA-N |
Isomeric SMILES |
CC1(CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13378800.png)
![(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378817.png)
![propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate](/img/structure/B13378821.png)

![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-quinazolin-4-one](/img/structure/B13378823.png)
![methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13378826.png)
![ethyl (5Z)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378833.png)

![5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B13378845.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13378850.png)
![ethyl (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378853.png)
![2-[(3,4-Dihydroxybenzylidene)amino]benzamide](/img/structure/B13378860.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13378868.png)
